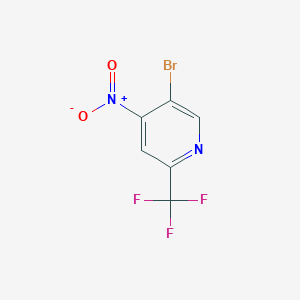

5-Bromo-4-nitro-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

5-bromo-4-nitro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3N2O2/c7-3-2-11-5(6(8,9)10)1-4(3)12(13)14/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFVXVYOZNEQGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-nitro-2-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 5-bromo-2-(trifluoromethyl)pyridine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction is carried out in specialized reactors to handle the exothermic nature of the nitration reaction. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for the production of large quantities of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used.

Coupling Reactions: Boronic acids and palladium catalysts are typically employed.

Major Products Formed

Substitution Reactions: Products with different substituents replacing the bromine atom.

Reduction Reactions: 5-Amino-4-nitro-2-(trifluoromethyl)pyridine.

Coupling Reactions: Biaryl compounds with various functional groups.

Scientific Research Applications

5-Bromo-4-nitro-2-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Bromo-4-nitro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Hypothetical compound based on structural analogs; †Calculated using atomic masses.

Key Findings:

Substituent Effects on Reactivity: The nitro group in this compound is a strong electron-withdrawing group (EWG), making the pyridine ring highly electrophilic. This contrasts with analogs like 5-Bromo-2-(trifluoromethyl)pyridine, where the absence of NO₂ reduces electrophilicity but enhances stability for coupling reactions . Trifluoromethyl groups at position 2 (as in the target compound) or 3 (e.g., ) influence steric and electronic profiles. CF₃ at position 2 enhances meta-directing effects, while CF₃ at position 3 may alter regioselectivity in substitution reactions .

Biological and Agrochemical Relevance: TFMP (trifluoromethylpyridine) derivatives like 5-Bromo-2-(trifluoromethyl)pyridine are pivotal in insecticides (e.g., pyridalyl), where the CF₃ group improves lipid solubility and target binding . The nitro group in the target compound could further modulate bioactivity, though toxicity risks (observed in nitrofuran carcinogens ) require evaluation. Bromine at position 5 (common in ) facilitates functionalization via Suzuki-Miyaura couplings, enabling diversification into drug candidates or agrochemicals .

Synthetic Accessibility: The synthesis of this compound likely involves nitration of 5-bromo-2-(trifluoromethyl)pyridine, analogous to methods for nitro-pyrimidines . However, competing side reactions (e.g., over-nitration) must be controlled. Purification challenges are noted for halogenated pyridines, with column chromatography (e.g., ethyl acetate/petroleum ether) being standard .

Biological Activity

5-Bromo-4-nitro-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethyl group attached to the pyridine ring. These substituents significantly influence its biological activity and pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃BrF₃N₂O₂ |

| Molecular Weight | 239.99 g/mol |

| Log P (octanol/water) | 2.81 |

| Solubility | Moderate in organic solvents |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Key Mechanisms:

- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

- Cell Signaling Modulation : Alters signaling pathways related to oxidative stress and apoptosis.

- Gene Expression Regulation : Influences the expression of genes involved in various cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Inhibits cancer cell proliferation in vitro, particularly in models of leukemia and solid tumors.

- Anti-inflammatory Effects : Reduces inflammation markers in animal models.

Case Studies

-

Antimicrobial Study :

- A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli.

- Results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for both bacteria.

-

Cancer Cell Proliferation :

- In vitro assays showed that at concentrations of 10 µM, the compound reduced the viability of cancer cells by approximately 70% after 48 hours.

- Mechanistic studies revealed that it induces apoptosis through caspase activation.

-

Inflammation Model :

- In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilic nature. The compound is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

| Pharmacokinetic Parameter | Value |

|---|---|

| Bioavailability | High |

| Metabolic Pathway | CYP450 mediated |

| Elimination Half-life | Approximately 6 hours |

Q & A

Q. Optimization strategies :

- Monitor via TLC/HPLC; adjust stoichiometry (e.g., 1.2 eq Br₂, 1.5 eq HNO₃).

- Typical yields: 60–75% per step .

Basic: What spectroscopic characterization methods are most effective for confirming the structure of this compound?

Answer:

Key methods include:

Q. Table 1: Spectral Data for Related Bromopyridines

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| 5-Bromo-2-fluoropyridine | 8.45 (d, J=5Hz) | 148.2 (C-Br) | 1580 (C-F) |

| 5-Bromo-4-methyl-2-pyridinone | 8.12 (s) | 165.1 (C=O) | 1670 (C=O) |

Advanced: How do steric and electronic effects of substituents influence regioselectivity in further functionalization?

Answer:

- Electron-withdrawing effects :

- -CF₃ (-I effect) directs electrophiles to the meta position.

- -NO₂ further deactivates the ring, favoring reactivity para to itself.

- Computational insights : DFT (B3LYP/6-31G*) shows LUMO regions near -CF₃/-NO₂, favoring nucleophilic attack at the 6-position .

- Experimental validation : SNAr reactions with piperidine in DMF (80°C) yield 85% substitution at the 6-position .

Advanced: What strategies resolve contradictions in catalytic efficiencies for cross-coupling reactions?

Answer:

Discrepancies arise from:

Q. Table 2: Catalytic Efficiency Comparison

| Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂/XPhos | Toluene | 72 | |

| PdCl₂(PPh₃)₂ | DMF | 58 | |

| NiCl₂(dppe) | THF | 65 |

Basic: What are critical safety considerations when handling this compound?

Answer:

- PPE : Nitrile gloves (≥0.11 mm), chemical goggles, flame-resistant coats .

- Ventilation : Use fume hoods (≥100 fpm) to limit inhalation (TLV-TWA 0.1 ppm) .

- Storage : Amber glass under argon at -20°C to prevent degradation .

Advanced: How can computational chemistry predict stability and reactivity under varying pH?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.